Dihydrobenzofuran vs. Benzofuran Core: Divergent Metabolic Stability Profile
The target compound contains a fully saturated 2,3‑dihydrobenzofuran ring, whereas the direct benzofuran analog (CAS 2034611‑59‑9) bears an aromatic benzofuran core. In a published GPR119 agonist series, an analogous benzofuran‑to‑dihydrobenzofuran core replacement resulted in a clearly unfavorable metabolic stability profile, demonstrating that the saturated versus aromatic heterocycle choice is not functionally neutral even when the pendant urea is held constant [1]. The saturated dihydrobenzofuran ring introduces sp³ character that alters cytochrome P450 substrate recognition relative to the planar benzofuran, a property that can be exploited in lead series requiring tunable clearance.
| Evidence Dimension | Core heterocycle saturation state and impact on metabolic stability |
|---|---|
| Target Compound Data | 2,3‑Dihydrobenzofuran (saturated core; MW 278.35 g mol⁻¹) |
| Comparator Or Baseline | Benzofuran analog CAS 2034611‑59‑9 (aromatic core; MW 276.33 g mol⁻¹) |
| Quantified Difference | Qualitative SAR: benzofuran‑to‑dihydrobenzofuran switch produced unfavorable metabolic stability in GPR119 series [1]; quantitative microsomal half‑life data for this specific pair are not publicly available. |
| Conditions | Human liver microsome assay (published data for GPR119 scaffold analogs; target compound not explicitly included) |
Why This Matters
Scientists sourcing the compound for metabolic‑stability‑sensitive applications (e.g., in vivo PK studies, oral program progression) must not assume the benzofuran analog is functionally equivalent; the saturated core may confer differential oxidative metabolism.
- [1] Synthesis and structure‑activity relationship of dihydrobenzofuran derivatives as novel human GPR119 agonists. Bioorg. Med. Chem. Lett. 2014, 24, 1237–1242. View Source
